molecular formula C26H38O3 B12320340 4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one

4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one

Katalognummer: B12320340
Molekulargewicht: 398.6 g/mol
InChI-Schlüssel: BWKLKUMHNBYPDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly functionalized cyclopenta[a]phenanthrene derivative characterized by a pentamethyl-substituted core, a ketone group at position 3, and a γ-lactone ring (oxolan-2-one) at position 16. The cyclopenta[a]phenanthrene scaffold is a steroidal framework common in bioactive molecules, including corticosteroids and triterpenoids.

Eigenschaften

IUPAC Name

4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKLKUMHNBYPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one umfasst typischerweise mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Der Prozess beinhaltet oft:

    Bildung des Cyclopenta[a]phenanthren-Kerns: Dieser Schritt umfasst Cyclisierungsreaktionen unter sauren oder basischen Bedingungen.

    Einführung der Oxolan-2-on-Einheit: Dies wird durch Veresterungs- oder Lactonisierungsreaktionen erreicht.

    Modifikationen der funktionellen Gruppen: Verschiedene Reagenzien und Katalysatoren werden verwendet, um die Keton- und Methylgruppen an bestimmten Positionen einzuführen.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion dieser Verbindung Folgendes umfassen:

    Batch- oder kontinuierliche Durchflussreaktoren: Um eine präzise Kontrolle über die Reaktionsbedingungen zu gewährleisten.

    Einsatz von Katalysatoren: Wie Lewis-Säuren oder Übergangsmetallkomplexe, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern.

    Reinigungstechniken: Einschließlich Chromatographie und Umkristallisation, um die reine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Halogenierungs- oder Alkylierungsreaktionen mit Reagenzien wie Halogenen oder Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Alkanen.

    Substitution: Einführung neuer Alkyl- oder Halogen-Gruppen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The compound has been isolated from natural sources such as Pistacia integerima, which is known for its medicinal properties. Research indicates that derivatives of this compound may inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cell cycle regulation and apoptosis. For instance, it has been shown to influence signaling pathways related to tumor growth and metastasis .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that may be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its ability to modulate inflammatory pathways could provide a basis for developing new therapeutic agents .

Network Pharmacology

In recent research utilizing network pharmacology approaches, the compound was identified as a significant player in the treatment of low back pain associated with lumbar intervertebral disc degeneration (LIDD). The study employed molecular docking techniques to analyze the binding affinities of the compound with various biological targets involved in inflammation and pain signaling pathways .

Key Findings:

  • Target Identification : The analysis revealed that 105 targets related to LIDD were influenced by this compound.
  • Binding Affinity : Molecular docking results indicated strong interactions between the compound and key proteins such as MAPK3 and EGFR .

Natural Product Chemistry

The isolation of this compound from natural sources emphasizes its role in traditional medicine. Compounds derived from plants often exhibit unique biological activities due to their complex structures and functional groups. The extraction and characterization methods used for isolating this compound can serve as a model for future studies aimed at discovering new therapeutic agents from natural products .

  • Anticancer Research : A study conducted on extracts containing this compound demonstrated significant cytotoxicity against breast cancer cell lines. The results suggested that the mechanism involved apoptosis induction via mitochondrial pathways .
  • Inflammation Studies : In vivo studies on animal models indicated that administration of this compound reduced markers of inflammation significantly compared to control groups .

Wirkmechanismus

The mechanism of action of 4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription of specific genes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and functional groups of the target compound with analogous cyclopenta[a]phenanthrene derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Cyclopenta[a]phenanthrene 4,4,10,13,14-Pentamethyl; 3-oxo; 17-γ-lactone Hypothesized to modulate steroidal receptors or enzymes (e.g., hydroxysteroid dehydrogenases) .
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-... (GAP-EDL-1) Cyclopenta[a]phenanthrene 13-Methyl; 3-cyanomethoxy Synthetic intermediate for hormone derivatives; cyanomethoxy enhances metabolic stability .
Ganoderic Acid DM Cyclopenta[a]phenanthrene 4,4,10,13,14-Pentamethyl; 3,7-dihydroxy; hept-2-enoic acid chain Antiproliferative activity in breast cancer cells via cell cycle arrest and apoptosis .
Dexamethasone Cyclopenta[a]phenanthrene 9-Fluoro; 11β,17α-dihydroxy; 16α-methyl Anti-inflammatory corticosteroid; inhibits phospholipase-A2 and NF-κB .
(R)-Methyl 4-((3S,5R,10S,13R,14R,17R)-3-acetoxy-4,4,10,13,14-pentamethyl-7-oxo-...) Cyclopenta[a]phenanthrene 3-Acetoxy; 7-oxo; pentanoate ester Synthetic triterpenoid analog; acetoxy group may enhance membrane permeability .

Physicochemical and Pharmacokinetic Properties

Lipophilicity: The target compound’s γ-lactone and pentamethyl groups confer higher logP (~4.2 estimated) compared to dexamethasone (logP ~1.9) due to reduced polarity . Ganoderic acid DM’s carboxylic acid chain lowers logP (~3.5), enhancing solubility relative to the target compound .

In contrast, GAP-EDL-1’s cyanomethoxy group resists hydrolysis, improving in vivo stability .

Synthetic Accessibility: The target compound likely requires stereoselective lactonization, as seen in ’s triterpenoid synthesis . Dexamethasone’s synthesis involves fluorination and hydroxylation steps, which are more complex .

Key Research Findings

Ganoderic Acid DM: Reduces cyclin D1 and c-Myc expression in MCF-7 cells (IC50 = 12.5 μM) .

Dexamethasone : Binds glucocorticoid receptor with Ki = 0.5 nM, suppressing inflammation at 1–10 mg/kg doses .

Target Compound : Preliminary in silico studies suggest moderate inhibition of 17β-hydroxysteroid dehydrogenase (IC50 ~50 μM), a key enzyme in steroidogenesis .

Biologische Aktivität

The compound 4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one is a complex organic molecule belonging to the class of triterpenoids. It has garnered attention due to its potential biological activities and therapeutic applications. This article delves into its biological activity based on various research findings.

Chemical Structure and Properties

The compound features a unique cyclopenta[a]phenanthrene core with multiple methyl groups and an oxolanone moiety. Its structure can be represented as follows:

PropertyDescription
Molecular Formula C30H46O3
Molecular Weight 454.68 g/mol
IUPAC Name 4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one

1. Antioxidant Activity

Research indicates that compounds similar to the target molecule exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. For instance:

  • Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes and reduce reactive oxygen species (ROS) levels.

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses:

  • Targets : It interacts with key inflammatory mediators such as TNF-α and IL-6.
  • Case Study : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting the NF-kB signaling pathway.

3. Antitumor Activity

Triterpenoids are well-known for their anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

4. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective benefits:

  • Action : The compound may protect neuronal cells from apoptosis induced by oxidative stress.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress-induced apoptosis

Case Studies

  • Anti-inflammatory Study : In a controlled experiment involving mice with induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group.
  • Antioxidant Assessment : A study utilized various assays (DPPH and ABTS) to evaluate the antioxidant capacity of the compound. Results indicated a significant reduction in oxidative stress markers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.